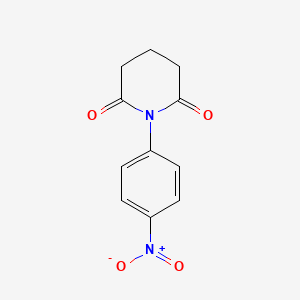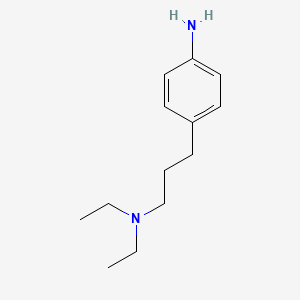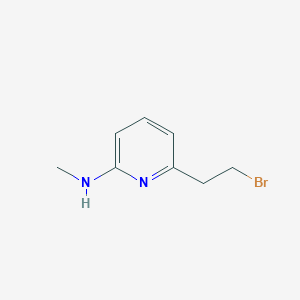
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. Common reagents include cooxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and heterogeneous catalysts for the C(1)-functionalization of tetrahydroisoquinolines has been explored .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidants like H₂O₂ and TBHP.
Reduction: Typically involves the use of reducing agents such as zinc/acetic acid (Zn/AcOH) or triphenylphosphine.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: Zn/AcOH, triphenylphosphine
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various C(1)-substituted derivatives of tetrahydroisoquinoline, which can act as precursors for alkaloids with diverse biological activities .
Applications De Recherche Scientifique
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline has broad applications in scientific research, including:
Chemistry: Used as a chiral scaffold in asymmetric catalysis.
Biology: Functions as a precursor for bioactive molecules with neuroinflammatory properties.
Medicine: Potential therapeutic applications due to its presence in natural products and therapeutic lead compounds.
Industry: Utilized in the synthesis of various nitrogen heterocycles.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways associated with its biological activities. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive molecules that interact with specific molecular targets .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and therapeutic agents .
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14FN/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9/h3-5,8,13H,2,6-7H2,1H3 |
Clé InChI |
SZSQTKPQOGWEGA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)



![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)


